6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride
Overview
Description
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1170461-72-9 . It has a molecular weight of 229.11 . It is a solid substance stored at room temperature .
Synthesis Analysis
The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 229.11 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Derivation : 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds are synthesized for their potential use in chemistry, biochemistry, and drug design due to their unique spirocyclic scaffold. These compounds are part of a family of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).
- Reductive Cleavage : Reductive cleavage of similar compounds, such as 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, can form 1,3-amino alcohols and bi- or tricyclic lactams or lactones, demonstrating the compound's versatility in chemical transformations (Molchanov et al., 2016).
Applications in Drug Design and Development
- Antibacterial Activity : Novel derivatives of 6-Amino-2-azaspiro[3.3]heptane have been shown to possess potent antibacterial activity against various respiratory pathogens, including multidrug-resistant strains, indicating their potential in developing new antibiotics (Odagiri et al., 2013).
- Building Blocks for Drug Discovery : Compounds such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, related to the 6-Amino-2-azaspiro compound, are valuable for drug discovery. They provide a convenient entry point for novel compounds that explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Molecular Structure and Stability
- Improved Stability : The isolation of 2-oxa-6-azaspiro[3.3]heptane as a sulfonate salt, similar in structure to the 6-Amino-2-azaspiro compound, offers increased stability and solubility, facilitating broader application in reaction conditions (van der Haas et al., 2017).
- Axially Chiral Derivatives : Biocatalytic reduction of 6-oxaspiro[3.3]heptane-2-carboxylic acid derivatives has provided access to axially chiral alcohol, ester, amino acid, and amino alcohol building blocks while maintaining high enantiopurity, demonstrating the compound's utility in synthesizing chiral molecules (O'Dowd et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
The compound 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride is an analogue of the natural compounds ornithine and GABA . These natural compounds play important roles in biological processes, suggesting that the compound could interact with similar targets in the body .
Mode of Action
Due to its structural similarity to ornithine and gaba, it is hypothesized that it may interact with the same or similar biological targets . The compound’s sterically constrained structure could potentially make it a more efficient and selective ligand for various biological targets .
Biochemical Pathways
Ornithine is a key compound in the urea cycle, while GABA is a major inhibitory neurotransmitter in the mammalian central nervous system .
Result of Action
Given its structural similarity to ornithine and gaba, it may have similar effects . For instance, it could potentially influence the urea cycle or act as an inhibitory neurotransmitter .
Properties
IUPAC Name |
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.2ClH/c8-7(5(10)11)1-6(2-7)3-9-4-6;;/h9H,1-4,8H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBXZTYTMSDKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(=O)O)N)CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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